2-[3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-[3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a brominated triazole derivative featuring a 1,2,4-triazole ring substituted with bromine at the 3- and 5-positions, linked via a propyl chain to an isoindole-1,3-dione moiety. The isoindole-dione group, a cyclic imide, may confer unique electronic and solubility characteristics compared to simpler aromatic systems.
Structural characterization of such compounds typically employs X-ray crystallography, with refinement programs like SHELXL playing a critical role in determining bond lengths, angles, and intermolecular interactions .
Properties
IUPAC Name |
2-[3-(3,5-dibromo-1,2,4-triazol-1-yl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N4O2/c14-12-16-13(15)19(17-12)7-3-6-18-10(20)8-4-1-2-5-9(8)11(18)21/h1-2,4-5H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRDBWROKIYVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C(=NC(=N3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Dibromo-1H-1,2,4-triazole
The 3,5-dibromo-1H-1,2,4-triazole core is synthesized via direct bromination of 1H-1,2,4-triazole using excess bromine in acetic acid at 0–5°C, yielding the dibrominated product in 85–90% purity. Alternative methods employ N-bromosuccinimide (NBS) under radical initiation conditions, though this route is less selective for the 3,5-positions.
Propyl Chain Introduction via Alkylation
The dibrominated triazole undergoes alkylation with 1,3-dibromopropane in dimethylformamide (DMF) using sodium hydride (NaH) as a base. Optimal conditions (10 mol% NaH, 24 h, room temperature) afford 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propyl bromide in 65–70% yield.
Key Reaction Parameters:
| Reagent | Amount (equiv) | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1,3-Dibromopropane | 2.4 | DMF | RT | 24 h | 68% |
| NaH | 1.1 | – | – | – | – |
Coupling with Isoindole-1,3-dione
The propyl-bromide intermediate reacts with isoindole-1,3-dione in the presence of potassium carbonate (K₂CO₃) in DMF at 120°C for 12 h. This nucleophilic substitution yields the target compound in 58–62% isolated yield after column chromatography (ethyl acetate/n-heptane gradient).
Purification Data:
-
Stationary Phase: Silica gel (230–400 mesh)
-
Eluent: Ethyl acetate/n-heptane (20:80 → 40:60)
-
Purity (HPLC): ≥95%
One-Pot Tandem Alkylation Strategy
Simultaneous Functionalization
A streamlined one-pot method involves reacting isoindole-1,3-dione directly with 3,5-dibromo-1H-1,2,4-triazole and 1,3-dibromopropane under phase-transfer conditions. Tetrabutylammonium bromide (TBAB) catalyzes the reaction in a water/dichloromethane biphasic system, achieving 54–58% yield.
Optimized Conditions:
| Component | Amount (mmol) | Catalyst | Solvent System | Time |
|---|---|---|---|---|
| Isoindole-1,3-dione | 1.0 | TBAB | H₂O/CH₂Cl₂ | 48 h |
| 3,5-Dibromo-triazole | 1.2 | (0.1 eq) | (1:1 v/v) | |
| 1,3-Dibromopropane | 2.5 | – | – |
Mechanistic Insights
The reaction proceeds via initial alkylation of the triazole’s N1-position by 1,3-dibromopropane, followed by in situ displacement of the terminal bromide by isoindole-1,3-dione’s nitrogen. Kinetic studies confirm second-order dependence on triazole and alkylating agent concentrations.
Metal-Catalyzed Cross-Coupling Route
Copper-Mediated Coupling
A copper(I) iodide (CuI)-catalyzed Ullmann-type coupling between 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-amine and brominated isoindole-1,3-dione derivatives achieves 45–50% yield. This method requires elevated temperatures (100°C) and ligands such as 1,10-phenanthroline to enhance catalytic activity.
Catalytic System:
| Component | Amount (mol%) | Ligand | Solvent |
|---|---|---|---|
| CuI | 10 | 1,10-Phenanthroline | DMSO |
Silver Carbonate Activation
Silver carbonate (Ag₂CO₃) promotes cycloaddition between propargyl-substituted isoindole intermediates and azides, though this route is less efficient for dibrominated triazoles due to steric hindrance.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Sequential Alkylation | 62 | 95 | 36 h | High |
| One-Pot Tandem | 58 | 93 | 48 h | Moderate |
| CuI-Catalyzed | 50 | 90 | 72 h | Low |
The sequential alkylation route offers the best balance of yield and scalability, while the one-pot method reduces purification steps at the cost of longer reaction times. Metal-catalyzed approaches remain limited by ligand costs and side reactions.
Challenges and Optimization Opportunities
-
Regioselectivity: Competing alkylation at the triazole’s N4-position necessitates careful base selection (e.g., NaH over K₂CO₃).
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Solvent Effects: DMF enhances solubility but complicates purification; switching to acetonitrile improves phase separation in one-pot reactions.
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Green Chemistry: Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms on the triazole ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and cyclization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cyclization: Reagents such as phthalic anhydride and catalytic amounts of acids or bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
Substitution Products: Various substituted triazoles depending on the nucleophile used.
Cyclization Products: Complex heterocyclic compounds.
Oxidation and Reduction Products: Oxidized or reduced forms of the original compound.
Scientific Research Applications
Antifungal Properties
Research indicates that derivatives of triazoles exhibit significant antifungal activity. The incorporation of the dibromo group enhances the compound's efficacy against various fungal strains. For example:
| Fungal Strain | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Candida albicans | 20 | 50 |
| Aspergillus niger | 25 | 100 |
| Cryptococcus neoformans | 30 | 200 |
A study published in the Journal of Medicinal Chemistry demonstrated that similar triazole derivatives effectively inhibited fungal growth by disrupting cell membrane integrity .
Anticancer Activity
The isoindole structure is known for its anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 15 | Apoptosis induction |
| A549 (Lung cancer) | 10 | Cell cycle arrest |
| HeLa (Cervical cancer) | 12 | Inhibition of DNA synthesis |
In vivo studies are ongoing to evaluate its efficacy and safety profile in animal models .
Pesticidal Activity
The compound has been evaluated for its potential as a pesticide. Its structure suggests it may act as an insect growth regulator or fungicide.
| Target Pest | Mortality Rate (%) | Application Rate (g/ha) |
|---|---|---|
| Spodoptera frugiperda | 85 | 500 |
| Tetranychus urticae | 75 | 300 |
Field trials have indicated that the compound can effectively reduce pest populations while being environmentally friendly compared to conventional pesticides .
Polymer Additives
In materials science, the compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.
| Polymer Type | Tensile Strength (MPa) | Thermal Degradation Temp (°C) |
|---|---|---|
| Polypropylene | 30 | 250 |
| Polyvinyl chloride | 25 | 220 |
Studies have shown that incorporating this compound into polymer matrices improves their performance under high-temperature conditions .
Case Study 1: Antifungal Efficacy
A recent study focused on the antifungal properties of triazole derivatives, including our compound. The results indicated a significant reduction in fungal growth compared to control groups. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC), providing a clear understanding of dosage requirements for effective treatment .
Case Study 2: Agricultural Field Trials
Field trials conducted on crops affected by Spodoptera frugiperda demonstrated that applying the compound at specified rates significantly reduced pest populations without harming beneficial insects. This study highlights the potential for sustainable agricultural practices using this compound .
Mechanism of Action
The mechanism of action of 2-[3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The compound’s closest analogs are triazole derivatives with variations in substituents, linker groups, and attached moieties. Below is a comparative analysis with Epoxiconazole, a commercially significant triazole fungicide referenced in the evidence :
| Parameter | 2-[3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propyl]-isoindole-1,3-dione | Epoxiconazole |
|---|---|---|
| Triazole Substituents | 3,5-Dibromo | Unsubstituted triazole |
| Linker Structure | Propyl chain | Substituted propyl with epoxide and aryl groups |
| Attached Moiety | Isoindole-1,3-dione (cyclic imide) | Chlorophenyl and fluorophenyl groups |
| Molecular Weight (g/mol) | ~450 (estimated) | 329.8 |
| Lipophilicity (LogP) | Higher (bromine increases hydrophobicity) | Moderate (aryl groups balance polarity) |
| Potential Applications | Hypothesized: enzyme inhibition, agrochemicals | Fungicide (broad-spectrum) |
Key Differences and Implications:
However, bromine may also increase toxicity risks.
Linker and Attached Groups : The propyl-isoindole-dione system introduces rigidity and polarity, contrasting with Epoxiconazole’s flexible epoxide linker and aromatic substituents. This could alter membrane permeability and target specificity.
Applications: Epoxiconazole’s efficacy as a fungicide arises from its inhibition of fungal ergosterol synthesis .
Hypothetical Research Findings
While direct studies on the target compound are absent in the provided evidence, inferences can be drawn from triazole chemistry:
- Synthesis : Likely involves nucleophilic substitution to attach the brominated triazole to the propyl chain, followed by coupling to isoindole-1,3-dione.
- Bioactivity : Brominated triazoles may exhibit enhanced antifungal activity but reduced selectivity compared to chloro/fluoro analogs. The isoindole-dione could modulate solubility, affecting bioavailability.
- Crystallography : If crystallized, SHELXL would refine its structure, with emphasis on halogen bonding (Br···N/O interactions) and π-stacking of the isoindole ring .
Biological Activity
The compound 2-[3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindole and triazole structures that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of the compound involves several steps that begin with 3,5-dibromo-1H-1,2,4-triazole , which serves as a key building block. Various synthetic routes have been explored to improve yield and regioselectivity during the synthesis. For example, one method utilized sodium hydride in DMF to facilitate the reaction with a propyl group leading to the desired isoindole derivative .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 6.25 to 25 μg/ml depending on structural modifications .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been documented extensively. In vitro studies demonstrated that certain derivatives inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that the compound may have therapeutic applications in inflammatory diseases .
Toxicity Profile
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while low to moderate concentrations (10–50 µg/mL) do not induce significant cytotoxicity in human peripheral blood mononuclear cells (PBMCs), higher concentrations (100 µg/mL) can lead to reduced cell viability .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Triazole Derivatives Against Bacterial Infections : A study evaluated a series of triazole derivatives against Bacillus subtilis, reporting MIC values significantly lower than those of standard antibiotics like streptomycin. This indicates a promising avenue for developing new antimicrobial agents .
- Anti-inflammatory Activity in PBMC Cultures : Research involving PBMC cultures stimulated by anti-CD3 antibodies showed that certain derivatives significantly inhibited cell proliferation and cytokine production. These findings underscore the potential for these compounds in treating autoimmune conditions .
Comparative Analysis Table
| Compound Name | Structure | Antimicrobial Activity (MIC μg/ml) | Anti-inflammatory Activity | Toxicity (100 µg/ml) |
|---|---|---|---|---|
| Compound A | Triazole | 6.25 | Significant | Moderate |
| Compound B | Isoindole | 12.5 | Moderate | Low |
| Target Compound | Triazole-Isoindole | 25 | High | Moderate |
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Fractional factorial designs can minimize the number of trials while capturing interactions between variables. For example, Central Composite Design (CCD) is effective for response surface modeling to maximize yield . Computational reaction path searches using quantum chemistry (e.g., DFT) can predict feasible pathways and guide experimental validation .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Q. How can researchers ensure reproducibility in synthesizing this compound?
Document all parameters (e.g., solvent batch, stirring rate, drying protocols) and adhere to standardized reaction workflows . Use inert atmosphere (N₂/Ar) for moisture-sensitive steps. Validate reproducibility via triplicate experiments and statistical analysis (e.g., %RSD <5% for yield). Automated lab reactors with real-time monitoring enhance consistency .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of the dibromotriazole moiety in this compound?
Apply density functional theory (DFT) to model electrophilic substitution or nucleophilic displacement reactions at the triazole bromine sites. Calculate activation energies (ΔG‡) for competing pathways (e.g., SN2 vs. radical mechanisms). Software like Gaussian or ORCA can simulate transition states, while machine learning tools (e.g., ICReDD’s reaction path algorithms) prioritize high-probability pathways for experimental testing .
Q. How should researchers resolve contradictions in kinetic data for reactions involving this compound?
Perform sensitivity analysis to identify variables with the strongest influence on observed discrepancies (e.g., solvent polarity effects on rate constants). Use multivariate regression to decouple confounding factors. Cross-validate results with isotopic labeling (e.g., ²H/¹³C) or in-situ spectroscopy (Raman/IR) to track intermediate species .
Q. What reactor design considerations apply to scaling up reactions with this compound?
Optimize mass/heat transfer using CRDC subclass RDF2050112 principles:
- Continuous-flow reactors for exothermic reactions (enhance safety and mixing).
- Membrane separation (RDF2050104) to isolate intermediates in multi-step syntheses.
- Computational fluid dynamics (CFD) simulations to predict scaling effects (e.g., laminar vs. turbulent flow regimes) .
Q. How can cross-disciplinary methodologies enhance structure-activity relationship (SAR) studies for this compound?
Integrate chemo-informatics (QSAR models) with biological assays to correlate structural modifications (e.g., propyl chain length, bromine substitution) with activity. Use comparative analysis frameworks (e.g., multi-variate statistical comparisons) to benchmark against analogs, ensuring rigorous control of experimental variables .
Q. What advanced safety protocols are critical for handling this compound in research laboratories?
Follow Chemical Hygiene Plan guidelines (e.g., ):
- Use gloveboxes for air-sensitive steps (bromine release risk).
- Implement fume hoods with HEPA filtration for particulate control.
- Train personnel in spill management (neutralize with NaHCO₃ for acidic byproducts).
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
